molecular formula C21H27NO2 B3020339 N-[3-(4-phenylmethoxyphenoxy)propyl]cyclopentanamine CAS No. 1002513-89-4

N-[3-(4-phenylmethoxyphenoxy)propyl]cyclopentanamine

Cat. No. B3020339
CAS RN: 1002513-89-4
M. Wt: 325.452
InChI Key: ZUGPSGKUGNCHML-UHFFFAOYSA-N
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Description

N-[3-(4-phenylmethoxyphenoxy)propyl]cyclopentanamine, also known as CPP-115, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of compounds known as GABA aminotransferase inhibitors and has been shown to have a number of interesting biochemical and physiological effects. In

Scientific Research Applications

N-[3-(4-phenylmethoxyphenoxy)propyl]cyclopentanamine has been the subject of a number of scientific studies, and its potential therapeutic applications are wide-ranging. One of the most promising areas of research is in the treatment of addiction. N-[3-(4-phenylmethoxyphenoxy)propyl]cyclopentanamine has been shown to reduce the reinforcing effects of cocaine and other drugs of abuse, and it may have potential as a treatment for addiction.
Other potential applications of N-[3-(4-phenylmethoxyphenoxy)propyl]cyclopentanamine include the treatment of epilepsy, anxiety disorders, and other neurological conditions. The compound has also been studied for its potential use as a cognitive enhancer.

Mechanism Of Action

N-[3-(4-phenylmethoxyphenoxy)propyl]cyclopentanamine works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down the neurotransmitter GABA. By inhibiting this enzyme, N-[3-(4-phenylmethoxyphenoxy)propyl]cyclopentanamine increases the levels of GABA in the brain, which can have a number of beneficial effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(4-phenylmethoxyphenoxy)propyl]cyclopentanamine are complex and varied. One of the most notable effects is its ability to increase the levels of GABA in the brain. This can have a number of beneficial effects, including reducing anxiety, improving mood, and reducing the reinforcing effects of drugs of abuse.
N-[3-(4-phenylmethoxyphenoxy)propyl]cyclopentanamine has also been shown to have neuroprotective effects, and it may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-[3-(4-phenylmethoxyphenoxy)propyl]cyclopentanamine for lab experiments is its specificity. Unlike other GABA aminotransferase inhibitors, N-[3-(4-phenylmethoxyphenoxy)propyl]cyclopentanamine is highly selective and does not affect other enzymes in the brain. This makes it an ideal tool for studying the role of GABA in various neurological processes.
However, one limitation of N-[3-(4-phenylmethoxyphenoxy)propyl]cyclopentanamine is its relatively short half-life. This can make it difficult to study the long-term effects of the compound, and researchers must take this into account when designing experiments.

Future Directions

There are a number of exciting future directions for research on N-[3-(4-phenylmethoxyphenoxy)propyl]cyclopentanamine. One area of interest is in the development of new therapies for addiction. N-[3-(4-phenylmethoxyphenoxy)propyl]cyclopentanamine has shown promise in reducing the reinforcing effects of drugs of abuse, and researchers are exploring ways to use this compound to develop new treatments for addiction.
Another area of interest is in the development of new therapies for neurodegenerative diseases. N-[3-(4-phenylmethoxyphenoxy)propyl]cyclopentanamine has been shown to have neuroprotective effects, and researchers are exploring ways to use this compound to develop new treatments for diseases such as Alzheimer's and Parkinson's.
Overall, N-[3-(4-phenylmethoxyphenoxy)propyl]cyclopentanamine is a promising compound with a wide range of potential therapeutic applications. Further research is needed to fully understand its mechanisms of action and to develop new therapies based on this compound.

Synthesis Methods

N-[3-(4-phenylmethoxyphenoxy)propyl]cyclopentanamine can be synthesized using a number of different methods, but one of the most common is through the reaction of 3-(4-phenylmethoxyphenoxy)propylamine with cyclopentanone. This reaction is typically carried out under basic conditions, and the resulting product is purified using a variety of techniques, including column chromatography and recrystallization.

properties

IUPAC Name

N-[3-(4-phenylmethoxyphenoxy)propyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-2-7-18(8-3-1)17-24-21-13-11-20(12-14-21)23-16-6-15-22-19-9-4-5-10-19/h1-3,7-8,11-14,19,22H,4-6,9-10,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGPSGKUGNCHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCCCOC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[4-(benzyloxy)phenoxy]propyl}cyclopentanamine

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